![molecular formula C12H21NO2Si B1411776 Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide CAS No. 1394130-43-8](/img/structure/B1411776.png)
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide
Übersicht
Beschreibung
“Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide” is a chemical compound with the molecular formula C12H21NOSi . It is also known as 2-(t-Butyldimethylsilyloxy)methylpyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dimethylsilyl group, which is known for its protective properties in organic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Green Metric Evaluation
This study by Gilbile et al. (2017) describes the modified synthesis of a compound related to "Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide". The synthesis involves N-oxidation of 2,3-lutidine and subsequent steps leading to the final compound. The green metrics assessment was also calculated to evaluate waste generation during the synthesis process (Gilbile, Bhavani, & Vyas, 2017).
Synthesis of 1-Methyl-2-pyridones
Matsumura et al. (1970) explored the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines. This research demonstrates a method for creating pyridine derivatives, which may include compounds similar to the one (Matsumura, Nashima, & Ishibashi, 1970).
Grignard Reactions on Pyridine N-Oxides
Binns and Suschitzky (1971) conducted a study on the Grignard reactions on pentachloropyridine 1-oxide, which is related to the pyridine derivative . The study provides insights into the chemical behavior and potential reactivity of similar compounds (Binns & Suschitzky, 1971).
Complex Formation with Mercury Halides
Ahuja and Rastogi (1970) investigated the formation of complexes between pyridine N-oxides and mercury(II) halides. This research might offer insights into the interaction potentials of similar pyridine derivatives with metal ions (Ahuja & Rastogi, 1970).
Method for Preparing Heterocyclic N-Oxide
Zhong et al. (2004) developed a method for oxidizing pyridines to their N-oxides, which may be applicable to the compound , providing a way to synthesize its N-oxide form (Zhong, Guo, & Song, 2004).
Prevention of Freezing Damage
Nash (1961) explored the potential of pyridine N-oxide to protect living cells against freezing damage. This could be an important application of similar pyridine derivatives in biological contexts (Nash, 1961).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[(1-oxidopyridin-1-ium-2-yl)methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)16(4,5)15-10-11-8-6-7-9-13(11)14/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRWTSSOTLCXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



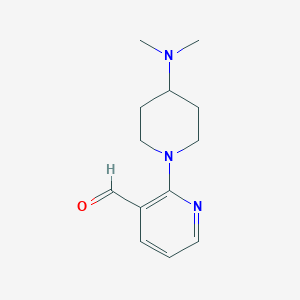

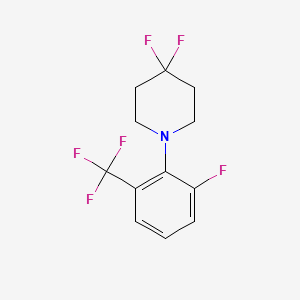

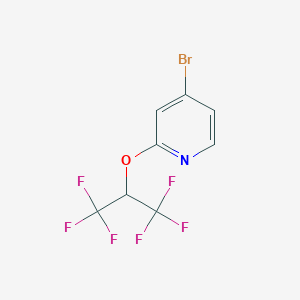
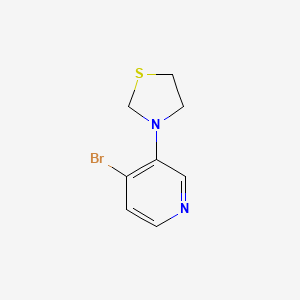

![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)
![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
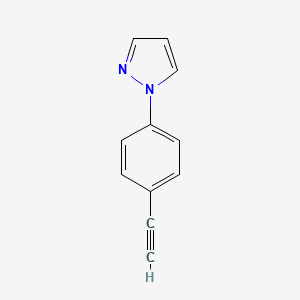
![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)

